molecular formula C14H15NO5S2 B1675545 Linotroban CAS No. 120824-08-0

Linotroban

Cat. No.: B1675545
CAS No.: 120824-08-0
M. Wt: 341.4 g/mol
InChI Key: ISSKMEQROMFEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linotroban is a small molecule drug known for its potent and selective antagonistic activity against thromboxane A2 receptors. It was initially developed for its antithrombotic properties, making it a candidate for treating cardiovascular diseases, particularly those involving thrombosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Linotroban involves several key steps. One of the primary methods includes the reaction of 2-bromothiophene with the monosodium salt of ethylene glycol to produce 2-(2-hydroxyethoxy)thiophene. This intermediate is then condensed with 3,4-dihydro-2H-pyran using p-toluenesulfonic acid in tetrahydrofuran (THF) as a solvent .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Linotroban primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve solvents like THF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups .

Scientific Research Applications

Mechanism of Action

Linotroban exerts its effects by selectively antagonizing thromboxane A2 receptors. This inhibition prevents thromboxane A2 from binding to its receptor, thereby reducing platelet aggregation and adhesion. The molecular targets involved include the thromboxane A2 receptor and associated signaling pathways .

Comparison with Similar Compounds

Linotroban is unique due to its high selectivity and potency as a thromboxane A2 receptor antagonist. Similar compounds include:

These compounds share similar therapeutic applications but differ in their mechanisms of action and selectivity profiles.

Biological Activity

Linotroban, also known as HN11500, is a potent thromboxane receptor antagonist derived from Sulotroban. It has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases due to its role in inhibiting thromboxane A2 (TxA2), a significant mediator in platelet aggregation and vasoconstriction.

This compound functions primarily as a selective antagonist of the thromboxane A2 receptor (TP). By blocking this receptor, this compound inhibits the actions of TxA2, which include promoting platelet aggregation and vasoconstriction. This mechanism is crucial in managing conditions related to thrombosis and vascular tone regulation.

Antithrombotic Effects

Research indicates that this compound exhibits significant antithrombotic properties. In a study comparing the effects of this compound with other antithrombotic agents like clopidogrel and aspirin, it was shown that this compound effectively reduced collagen-induced thrombus formation under varying shear conditions. Specifically, while ADP (adenosine diphosphate) was found to promote platelet aggregation independently of shear conditions, TxA2's influence was pronounced only under high shear rates .

Clinical Applications

  • Cardiovascular Diseases : Due to its antithrombotic activity, this compound is being investigated for its potential use in treating cardiovascular diseases where thrombus formation is a critical concern.
  • Preventive Therapy : Its ability to inhibit TxA2 may make it suitable for preventive therapy in patients at risk of thrombotic events.

Case Studies and Clinical Trials

Several studies have explored the efficacy and safety of this compound:

  • Study on Thrombus Formation : A clinical trial demonstrated that this compound significantly inhibited thrombus formation in an ex vivo model under controlled shear conditions. The results highlighted its effectiveness compared to traditional therapies like aspirin, especially in scenarios mimicking high arterial shear .
  • Comparative Analysis : In a comparative study, this compound was evaluated alongside other antithrombotic agents. It was found to provide similar or superior outcomes in preventing thrombus formation without the gastrointestinal side effects commonly associated with aspirin .

Summary of Findings

Study FocusKey Findings
Thrombus FormationSignificant inhibition by this compound under high shearEffective antithrombotic agent
Comparative EfficacySimilar outcomes to aspirin without severe side effectsPotential alternative for prevention

Properties

CAS No.

120824-08-0

Molecular Formula

C14H15NO5S2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[5-[2-(benzenesulfonamido)ethyl]thiophen-2-yl]oxyacetic acid

InChI

InChI=1S/C14H15NO5S2/c16-13(17)10-20-14-7-6-11(21-14)8-9-15-22(18,19)12-4-2-1-3-5-12/h1-7,15H,8-10H2,(H,16,17)

InChI Key

ISSKMEQROMFEHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O

Appearance

Solid powder

Key on ui other cas no.

141443-73-4
120824-08-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HN 11550
HN-11550
linotroban

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linotroban
Reactant of Route 2
Linotroban
Reactant of Route 3
Linotroban
Reactant of Route 4
Reactant of Route 4
Linotroban
Reactant of Route 5
Linotroban
Reactant of Route 6
Linotroban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.